molecular formula C10H12N2O2 B3101995 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 14097-36-0

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3101995
CAS RN: 14097-36-0
M. Wt: 192.21 g/mol
InChI Key: LXNOPQKFWGOYFU-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Chemical Reactions Analysis

The chemical reactions involving THIQs often involve the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Synthesis of Enantiomers and Derivatives

The chemical has been a focal point in the synthesis of enantiomers, showcasing its versatility in organic synthesis. Gruzdev et al. (2012) demonstrated the kinetic resolution of racemic tetrahydroquinoline, followed by regioselective nitration and acidic hydrolysis, to obtain enantiomers of 2-methyl-6-nitro-tetrahydroquinoline. This method underscores the compound's utility in producing enantiopure substances, crucial for pharmaceutical applications (Gruzdev, Levit, Kodess, & Krasnov, 2012).

Facilitating Complex Organic Syntheses

Researchers have employed this compound in the development of novel synthetic pathways. Balamurugan et al. (2011) reported a one-pot synthesis approach for highly functionalized tetrahydroisoquinolines, indicating its role in constructing complex molecular architectures through a domino sequence involving multiple bond formations (Balamurugan, Jeyachandran, Perumal, & Menéndez, 2011).

Novel Compounds and Potential Applications

Voskressensky et al. (2010) explored its reactivity with activated alkynes to access tetrahydropyrrolo[2,1-a]isoquinolinium ylides, leading to substituted dihydropyrrolo[2,1-a]isoquinolines. This pathway illustrates the chemical's capacity to serve as a precursor for diverse heterocyclic compounds with potential applications in material science and drug development (Voskressensky, Listratova, Bolshov, Bizhko, Borisova, & Varlamov, 2010).

Role in Anticancer and Biological Screening

Mihoubi et al. (2015) highlighted the synthesis and biological screening of N-methylisosalsoline derivatives extracted from Hammada scoparia leaves, revealing promising anticancer activities. The study accentuates the compound's utility as a scaffold for developing novel anticancer agents, leveraging its tetrahydroisoquinoline skeleton (Mihoubi, Micale, Scala, Jarraya, Bouaziz, Schirmeister, Risitano, Piperno, & Grassi, 2015).

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that future research may continue to explore the potential of THIQ derivatives, including 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, in various biological applications.

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, a derivative of tetrahydroisoquinolines (THIQ), are likely to be similar to those of other THIQ compounds. THIQs are known to interact with dopamine receptors, particularly the D2 receptor . They also inhibit monoamine oxidase A (MAO-A) and B (MAO-B) enzymes, which play a crucial role in the metabolism of monoamine neurotransmitters in the brain .

Mode of Action

The compound’s interaction with its targets leads to several changes. It inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine, and shifts dopamine catabolism toward the catechol-O-methyltransferase (COMT)-dependent O-methylation . This mechanism of action seems to be important for its neuroprotective activity .

Biochemical Pathways

The compound affects the dopamine metabolic pathway by inhibiting the formation of DOPAC and shifting the pathway towards COMT-dependent O-methylation . This results in increased levels of monoamine neurotransmitters in the brain . The compound’s interaction with dopamine receptors and its impact on dopamine metabolism suggest that it may have significant effects on neurological function and potentially on mood and behavior.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities exhibited by THIQ-based compounds . These effects may include neuroprotection, as suggested by the compound’s ability to inhibit MAO enzymes and its impact on dopamine metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the synthesis of THIQ derivatives has been explored using various environmentally friendly methods due to their broad range of applications . .

properties

IUPAC Name

2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNOPQKFWGOYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243499
Record name 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14097-36-0
Record name 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14097-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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